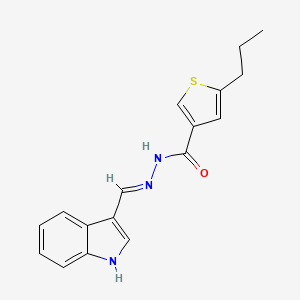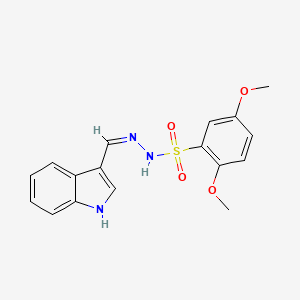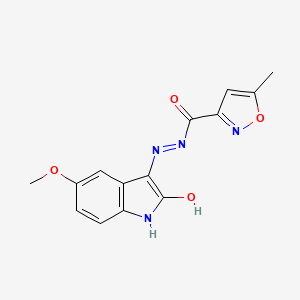
N'-(2-hydroxybenzylidene)-2-(2-methylphenyl)-4-quinolinecarbohydrazide
Vue d'ensemble
Description
N'-(2-hydroxybenzylidene)-2-(2-methylphenyl)-4-quinolinecarbohydrazide, commonly known as HBQ1, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of HBQ1 is not fully understood. However, it has been suggested that HBQ1 exerts its cytotoxic and neuroprotective effects by inhibiting the activity of enzymes involved in the metabolism of cancer cells and the formation of amyloid-beta peptides, respectively. Moreover, the antimicrobial activity of HBQ1 is thought to be due to its ability to disrupt the bacterial cell membrane.
Biochemical and Physiological Effects:
HBQ1 has been reported to exhibit various biochemical and physiological effects. In cancer cells, HBQ1 has been shown to induce apoptosis by activating the caspase pathway. Moreover, HBQ1 has been reported to inhibit the activity of enzymes involved in the metabolism of cancer cells, leading to a decrease in cell proliferation.
In neurodegenerative diseases, HBQ1 has been reported to inhibit the formation of amyloid-beta peptides, which are known to play a role in the pathogenesis of Alzheimer's disease. Furthermore, HBQ1 has been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using HBQ1 in lab experiments is its high purity and good yield. Moreover, HBQ1 has been shown to exhibit significant cytotoxic, neuroprotective, and antimicrobial activity, making it a promising compound for various research applications.
However, one of the limitations of using HBQ1 in lab experiments is its potential toxicity. Therefore, it is important to use appropriate safety measures when handling HBQ1.
Orientations Futures
There are several future directions for research on HBQ1. One of the areas of interest is the development of HBQ1-based drugs for the treatment of cancer and neurodegenerative diseases. Moreover, further studies are needed to elucidate the mechanism of action of HBQ1 and to identify its molecular targets.
Furthermore, there is a need for studies on the pharmacokinetics and pharmacodynamics of HBQ1, including its absorption, distribution, metabolism, and excretion in vivo. Moreover, studies are needed to evaluate the potential toxicity of HBQ1 and to identify any potential drug interactions.
Conclusion:
In conclusion, HBQ1 is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of HBQ1 involves a reaction between 2-hydroxybenzaldehyde, 2-methyl aniline, and 4-hydroxyquinoline-2-carboxylic acid hydrazide in the presence of glacial acetic acid and ethanol. HBQ1 has been extensively studied for its potential applications in cancer research, neurodegenerative diseases, and antimicrobial activity. Moreover, HBQ1 has been shown to exhibit significant cytotoxic, neuroprotective, and antimicrobial activity, making it a promising compound for various research applications. However, further studies are needed to elucidate the mechanism of action of HBQ1 and to evaluate its potential toxicity and drug interactions.
Applications De Recherche Scientifique
HBQ1 has been extensively studied for its potential applications in various fields such as cancer research, neurodegenerative diseases, and antimicrobial activity. In cancer research, HBQ1 has been reported to exhibit significant cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer cells. Furthermore, HBQ1 has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
In neurodegenerative diseases, HBQ1 has been reported to exhibit neuroprotective effects by inhibiting the formation of amyloid-beta peptides, which are known to play a role in the pathogenesis of Alzheimer's disease. Moreover, HBQ1 has been shown to improve cognitive function in animal models of Alzheimer's disease.
HBQ1 has also been reported to exhibit antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. This activity is thought to be due to the ability of HBQ1 to disrupt the bacterial cell membrane.
Propriétés
IUPAC Name |
N-[(E)-(2-hydroxyphenyl)methylideneamino]-2-(2-methylphenyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O2/c1-16-8-2-4-10-18(16)22-14-20(19-11-5-6-12-21(19)26-22)24(29)27-25-15-17-9-3-7-13-23(17)28/h2-15,28H,1H3,(H,27,29)/b25-15+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKFYNJIOCGAQIR-MFKUBSTISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2)C(=O)NN=CC4=CC=CC=C4O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2)C(=O)N/N=C/C4=CC=CC=C4O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-(2-hydroxyphenyl)methylidene]-2-(2-methylphenyl)quinoline-4-carbohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-(2,4-dimethoxyphenyl)-6-methyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B3731213.png)

![6-bromo-2-cyclopropyl-N'-[1-(4-hydroxyphenyl)ethylidene]-4-quinolinecarbohydrazide](/img/structure/B3731225.png)



![N'-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylene}-3-propoxybenzohydrazide](/img/structure/B3731261.png)
![4-chloro-N'-{[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methylene}benzohydrazide](/img/structure/B3731265.png)
![2,5-dichloro-N'-{[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methylene}benzenesulfonohydrazide](/img/structure/B3731273.png)
![N'-{[3-(4-methylphenyl)-1H-pyrazol-4-yl]methylene}-2-thiophenecarbohydrazide](/img/structure/B3731275.png)
![N'-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylene}-3,4-dimethoxybenzohydrazide](/img/structure/B3731283.png)
![4-bromo-N'-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylene}benzenesulfonohydrazide](/img/structure/B3731284.png)

![N-(4-{[2-(2,3-dihydroxybenzylidene)hydrazino]sulfonyl}phenyl)acetamide](/img/structure/B3731316.png)